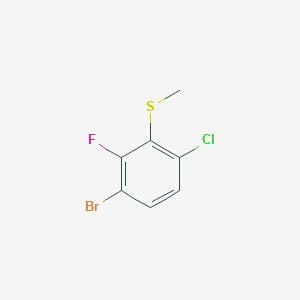

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene

Description

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene (C₇H₄BrClFS; molecular weight: 259.48 g/mol) is a polyhalogenated aromatic compound featuring bromo (Br), chloro (Cl), fluoro (F), and methylthio (SMe) substituents. The methylthio group at position 3 distinguishes it from simpler halogenated benzenes, imparting unique electronic and steric properties. This compound is primarily used in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen diversity .

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERFZTIKPUCZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a precursor benzene derivative. For instance, starting with 4-chloro-3-methylthio-2-fluorobenzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a different substituent.

Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the sulfoxide or sulfone back to the methylthio group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl derivatives.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Hydrogen Peroxide: Used for oxidation of the methylthio group.

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products:

Substituted Benzene Derivatives: Resulting from nucleophilic aromatic substitution.

Sulfoxides and Sulfones: Resulting from oxidation of the methylthio group.

Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for diverse chemical transformations, including:

- Nucleophilic Aromatic Substitution : The electron-withdrawing effects of the halogen atoms facilitate nucleophilic attacks on the benzene ring, enabling the substitution of halogen atoms with nucleophiles.

- Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones, altering the compound's reactivity and potential interactions with biological targets.

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also possess similar activities due to its structural features.

Potential Mechanisms of Action

- Antimicrobial Activity : The halogenated structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Similar compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science

In material science, this compound is explored for its potential to develop new materials with specific electronic or optical properties. Its unique substitution pattern may lead to novel functionalities in polymers or nanomaterials used in electronics and photonics.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of halogenated benzene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substitution patterns in enhancing antimicrobial efficacy.

Case Study 2: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can act as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structural characteristics allow for modifications that can enhance binding affinity and selectivity for biological targets.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the halogen atoms facilitate the attack of nucleophiles on the benzene ring. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key structural analogs, emphasizing substituent effects on physical properties, reactivity, and applications.

Structural and Electronic Effects

- Methylthio Group Influence: The SMe group in the target compound is electron-donating (+M effect), enhancing nucleophilic aromatic substitution (NAS) reactivity at adjacent positions compared to electron-withdrawing groups (e.g., NO₂ in ). This contrasts with 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene, where the nitro group deactivates the ring, directing reactions to meta positions .

- Halogen Synergy : The combination of Br, Cl, and F enables sequential functionalization. For example, Br is susceptible to Suzuki couplings, while Cl allows Ullmann reactions, as seen in analogs like 1-Bromo-2-chloro-4-fluorobenzene .

Physical Properties

- Molecular Weight : The target compound (259.48 g/mol) is heavier than simpler trihalogenated analogs (e.g., 209.45 g/mol for ) due to the SMe group. Bromomethyl derivatives (e.g., ) exceed 300 g/mol.

- Boiling/Melting Points : Methylthio groups typically lower melting points compared to nitro or methoxy substituents. For instance, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene likely has a higher melting point due to nitro group crystallinity.

Biological Activity

Overview

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is a polyhalogenated aromatic compound with the molecular formula CHBrClFS. Its unique structure incorporates bromine, chlorine, fluorine, and a methylthio group, making it a subject of interest in both chemical synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 227.57 g/mol

- CAS Number : 943830-28-2

- Functional Groups : Halogens (Br, Cl, F) and a methylthio group.

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions:

- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing halogens facilitates nucleophilic attack on the aromatic ring, allowing for the substitution of halogen atoms with nucleophiles.

- Oxidation and Reduction : The methylthio group can be oxidized to sulfoxides or sulfones, potentially altering the compound's reactivity and biological interactions.

These mechanisms suggest that the compound can interact with biological targets similarly to other halogenated compounds known for antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various bacteria and fungi. Specific findings include:

- Minimum Inhibitory Concentrations (MIC) : Similar compounds have demonstrated MIC values as low as 62.5 µg/mL against E. coli and E. faecalis .

Anticancer Potential

The compound has been investigated for its potential anticancer properties:

- Cell Proliferation Assays : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC values reported around 226 µg/mL .

Toxicity Profile

Toxicological studies provide insight into the safety profile of this compound:

- Acute Toxicity : The median lethal dose (LD) in rats has been reported at approximately 2,700 mg/kg when administered via gavage. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress .

| Endpoint | Value |

|---|---|

| LD (mg/kg) | 2,700 |

| LC (mg/m³) | 18,000 |

| Observed Symptoms | Tremors, weight loss |

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-chloro-2-fluorobenzene | Lacks methylthio group | Lower antimicrobial activity |

| 1-Bromo-3-chlorobenzene | Lacks fluorine and methylthio | Limited reactivity |

| 1-Bromo-4-chlorobenzene | Lacks fluorine and methylthio | Less versatile in synthesis |

The presence of the methylthio group in this compound enhances its reactivity and potential applications in medicinal chemistry.

Case Studies

Recent literature has explored the applications of halogenated aromatic compounds in drug discovery:

- Fluorinated Compounds : The introduction of fluorine atoms has been shown to improve metabolic stability in drug candidates, which could be relevant for optimizing derivatives of this compound .

- Antibiotic Resistance : Research into similar compounds has revealed potential against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for further investigation into this compound's biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.